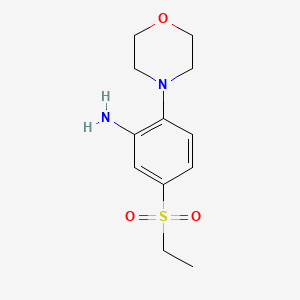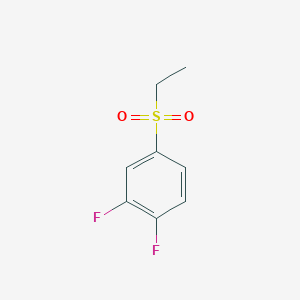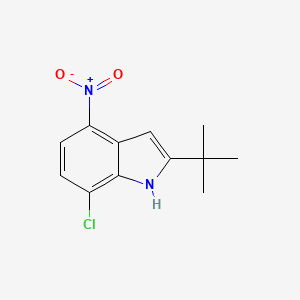
2-tert-Butyl-7-chloro-4-nitroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-7-chloro-4-nitroindole is a chemical compound that is derived from the modification of indole structures. The presence of a tert-butyl group and a nitro group on the indole ring system suggests that this compound could exhibit unique physical and chemical properties due to the steric hindrance and electronic effects imparted by these substituents.
Synthesis Analysis
The synthesis of oxindole derivatives, which are structurally related to 2-tert-Butyl-7-chloro-4-nitroindole, can be achieved through the reaction of chlorobenzenes with activated nitro groups in the ortho position. These chlorobenzenes can undergo nucleophilic substitution with potassium salts of ethyl cyanoacetate and ethyl malonate in tert-butanol, leading to the formation of 2-nitrophenyl malonic ester derivatives. These derivatives can then be converted into oxindole and indole derivatives . Although the specific synthesis of 2-tert-Butyl-7-chloro-4-nitroindole is not detailed, the described method provides a potential pathway for its synthesis by modifying the indole core structure.
Molecular Structure Analysis
The introduction of a tert-butyl group on an aromatic system like pyrene has been shown to cause significant steric hindrance, which can be expected to influence the molecular structure of 2-tert-Butyl-7-chloro-4-nitroindole as well. A nitro group ortho to a tert-butyl group is likely to be twisted out of the plane of the aromatic nucleus, which could affect the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
The presence of a tert-butyl group adjacent to a nitro group can significantly affect the chemical behavior of a molecule. In the case of nitro derivatives of tert-butylpyrene, the nitro group is twisted, minimizing its interaction with the aromatic system. This structural feature is likely to influence the chemical reactions of 2-tert-Butyl-7-chloro-4-nitroindole, potentially leading to unique reactivity patterns . Additionally, tert-butyl nitrite has been used as an oxidant and a N1 synthon in multicomponent reactions, which suggests that tert-butyl groups can play a role in facilitating C-N bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro derivatives are often influenced by the presence of bulky tert-butyl groups. These groups can cause a twist in the nitro group, affecting the molecule's spectroscopic properties and its behavior during fragmentation in mass spectrometry. For instance, in mass spectrometric analysis, the tert-butyl group is typically replaced by a hydrogen atom, and nitro groups ortho to a tert-butyl group are also replaced by hydrogen . This information can be extrapolated to predict that 2-tert-Butyl-7-chloro-4-nitroindole may exhibit similar behavior in spectroscopic and mass spectrometric analyses.
Applications De Recherche Scientifique
-
- Application: This compound was extracted from the plant Plumbago zeylanica and has been studied for its antifungal, antioxidant, and cancer-fighting properties .
- Method: The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis . Its antioxidant effects were evaluated, as well as its fungicidal activity against Botrytis cinerea and cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) .
- Results: The compound showed promising results in all the tests. For instance, it showed cytotoxic activity with an identified IC 50 value of 5 μg/ml .
-
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives :
- Application: These compounds were designed and synthesized for their potential as anti-tumor agents .
- Method: A series of these compounds were synthesized by introducing an alkyl or aralkyl and a sulfonyl group . Their antiproliferative activity was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC 50 values between 0 μM and 100 μM against cancer cells .
Propriétés
IUPAC Name |
2-tert-butyl-7-chloro-4-nitro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)10-6-7-9(15(16)17)5-4-8(13)11(7)14-10/h4-6,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYFOMFZAHOXTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CC(=C2N1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-7-chloro-4-nitroindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


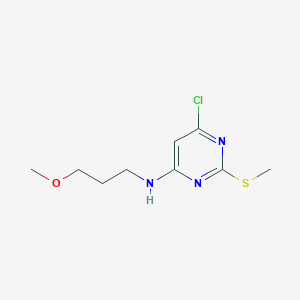
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)
![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)
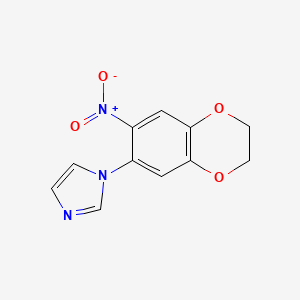
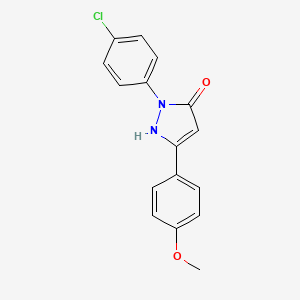
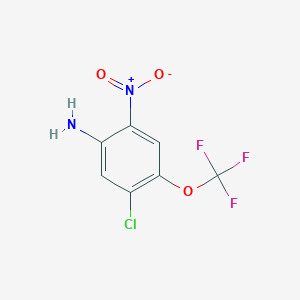

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)
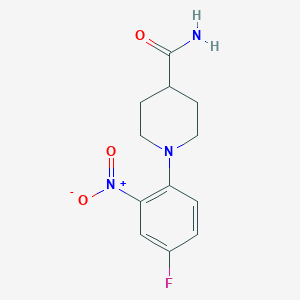
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)
